molecular formula C11H7BrF3NS B8632561 (5-Bromothiophen-2-ylmethyl)-(2,4,5-trifluorophenyl)amine

(5-Bromothiophen-2-ylmethyl)-(2,4,5-trifluorophenyl)amine

Cat. No. B8632561
M. Wt: 322.15 g/mol
InChI Key: LBJXTLRJYSTBQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5-Bromothiophen-2-ylmethyl)-(2,4,5-trifluorophenyl)amine is a useful research compound. Its molecular formula is C11H7BrF3NS and its molecular weight is 322.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality (5-Bromothiophen-2-ylmethyl)-(2,4,5-trifluorophenyl)amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (5-Bromothiophen-2-ylmethyl)-(2,4,5-trifluorophenyl)amine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

(5-Bromothiophen-2-ylmethyl)-(2,4,5-trifluorophenyl)amine

Molecular Formula

C11H7BrF3NS

Molecular Weight

322.15 g/mol

IUPAC Name

N-[(5-bromothiophen-2-yl)methyl]-2,4,5-trifluoroaniline

InChI

InChI=1S/C11H7BrF3NS/c12-11-2-1-6(17-11)5-16-10-4-8(14)7(13)3-9(10)15/h1-4,16H,5H2

InChI Key

LBJXTLRJYSTBQL-UHFFFAOYSA-N

Canonical SMILES

C1=C(SC(=C1)Br)CNC2=CC(=C(C=C2F)F)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 2 g (13.6 mmol) of 2,4,5-trifluorophenylamine and 2.66 g (13.9 mmol) of 5-bromothiophene-2-carbaldehyde in 30 ml of EtOH, 9.4 g of molecular sieves (0.3 nm) were added and the mixture was refluxed for 20 hours. After this time the reaction mixture was cooled to room temperature, filtered and the solvent was evaporated in vacuo. The oil obtained was dissolved in 30 ml of MeOH and 0.51 g (13.6 mmol) of NaBH4 were added in small portions, maintaining the temperature of the reaction at room temperature. The mixture was stirred at this temperature for 20 more hours. After this time the solvent was evaporated in vacuo and the residue was treated with 100 ml of water and extracted twice with ether. The organic layers were combined, washed with brine, dried over anhydrous MgSO4, filtered and evaporated to dryness to give 3.2 g of an oil. This 3.2 g were combined with 3.5 g obtained in a subsequent preparation and the total product obtained (6.7 g) was purified by chromatography on silica gel using mixtures of hexane/AcOEt 5:1→1:1 as eluent Appropriate fractions were combined to give 0.95 g of the title product as an oil. (global yield 8.2%).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
2.66 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
0.51 g
Type
reactant
Reaction Step Two
Name
Quantity
30 mL
Type
solvent
Reaction Step Three
Name
Yield
8.2%

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